(4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H8BClN2O2 and a molecular weight of 198.42 g/mol . This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine precursor. One common method is the palladium-catalyzed borylation of 4-chloro-2-cyclopropylpyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently, ensuring consistent product quality and yield . The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2-Cyclopropylphenylboronic acid
Uniqueness
(4-Chloro-2-cyclopropylpyrimidin-5-yl)boronic acid is unique due to its pyrimidine ring structure, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C7H8BClN2O2 |
---|---|
Molecular Weight |
198.42 g/mol |
IUPAC Name |
(4-chloro-2-cyclopropylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H8BClN2O2/c9-6-5(8(12)13)3-10-7(11-6)4-1-2-4/h3-4,12-13H,1-2H2 |
InChI Key |
LFWFQPJRGBPKOB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C2CC2)(O)O |
Origin of Product |
United States |
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